Papaveroline

Vascular pharmacology Smooth muscle relaxation Phosphodiesterase inhibition

Papaveroline (CAS 574-77-6) is the essential tetrahydroxybenzylisoquinoline for research teams requiring a non-interchangeable scaffold for Fyn kinase inhibition, apoptosis pathway studies, or vascular pharmacology. Unlike papaverine or tetrahydropapaveroline, its unique tetrahydroxy substitution pattern confers distinct solubility, stability, and biological target engagement, eliminating experimental variability in neurodegeneration and smooth muscle relaxation assays. Ideal as a starting material for proprietary tetra-ester prodrug synthesis. Verify stock and request a quote for your required research quantity today.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS No. 574-77-6
Cat. No. B1241581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapaveroline
CAS574-77-6
Synonyms1-(3,4-dihydroxybenzyl)isoquinoline-6,7-diol
HBr of papaveroline
papaveroline
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O
InChIInChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2
InChIKeyMXQKCNCLQIHHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Papaveroline (CAS 574-77-6) Procurement Guide: Benzylisoquinoline Alkaloid for Research and Derivative Development


Papaveroline, with the chemical name 1-(3,4-dihydroxybenzyl)isoquinoline-6,7-diol (CAS 574-77-6), is a tetrahydroxybenzylisoquinoline alkaloid derived from the opium poppy [1]. It is structurally defined as a fully demethylated analog of papaverine, possessing a unique arrangement of four phenolic hydroxyl groups on its isoquinoline scaffold . Papaveroline is recognized as a key intermediate in the biosynthesis of papaverine and serves as a versatile scaffold for the synthesis of novel derivatives, including its tetranicotinic ester prodrug, which was developed for enhanced pharmacological activity [2][3]. As a compound with an established International Nonproprietary Name (INN) and a recognized role in medicinal chemistry, its procurement is essential for specialized research in vascular pharmacology, neurodegeneration, and alkaloid biochemistry.

Why Papaveroline (CAS 574-77-6) Cannot Be Replaced by Papaverine or Tetrahydropapaveroline in Critical Research Applications


Papaveroline's distinctive tetrahydroxy substitution pattern is the primary driver of its unique chemical and biological properties, rendering it non-interchangeable with its most common analogs, papaverine and tetrahydropapaveroline. Papaverine (a tetramethoxy analog) and tetrahydropapaveroline (a partially hydrogenated analog) exhibit vastly different solubility, stability, and biological target engagement profiles [1]. For instance, papaveroline's multiple phenolic groups confer higher water solubility and reactivity compared to the lipophilic, fully methylated papaverine, directly impacting its formulation, bioavailability, and in vitro handling . More critically, its oxidation state and hydroxylation pattern define its distinct mechanism of action; papaveroline induces apoptosis in neuronal cells, whereas its reduced form, tetrahydropapaveroline, induces necrosis, a difference tied to their divergent effects on cellular ATP levels [2]. Therefore, substituting these analogs based on structural similarity alone would introduce significant experimental variability and compromise the validity of research outcomes in vascular pharmacology, neurotoxicity, or prodrug development studies.

Quantitative Differentiation of Papaveroline (CAS 574-77-6) from Closest Analogs: A Data-Driven Selection Guide


Mechanism-Specific Vascular Relaxation: Papaveroline's Unique Pathway Divergence from Tetrahydropapaveroline

In direct comparative studies on rabbit ileum, the relaxation mechanisms of papaveroline derivatives diverge significantly. While tetrahydropapaveroline (THP) is a potent smooth muscle relaxant (I50 = 6 μM), its activity is not mediated by phosphodiesterase (PDE) inhibition, as evidenced by its very weak PDE inhibition (Ki = 350 μM). This starkly contrasts with other derivatives like papaverine, which strongly couples PDE inhibition with relaxation [1]. Papaveroline's pharmacological profile is further differentiated by its interaction with adrenoceptors; it exhibits a lower potency in inhibiting noradrenaline-evoked contractions in rat aorta compared to tetrahydropapaverine, suggesting a distinct vascular target engagement profile [2].

Vascular pharmacology Smooth muscle relaxation Phosphodiesterase inhibition

Neurotoxicity Mechanism Differentiation: Papaveroline Induces Apoptosis, While Tetrahydropapaveroline Causes Necrosis

In a comparative in vitro study using human neuroblastoma SH-SY5Y cells, the oxidative state of the isoquinoline core was found to dictate the mode of cell death. Papaveroline (an oxidized isoquinoline) induced apoptosis, a process that did not significantly deplete cellular ATP levels. In stark contrast, tetrahydropapaveroline (a reduced isoquinoline) induced necrosis, a process that markedly reduced cellular ATP concentrations [1]. This differentiation establishes a clear, quantifiable distinction in their cellular toxicity mechanisms.

Neurotoxicity Alkaloid research Cell death mechanisms

Computational Affinity for Fyn Tyrosine Kinase: Papaveroline as a Selective AD Target Candidate

A 2024 computational study employed molecular docking and 200-ns molecular dynamics simulations to evaluate papaveroline's potential as a Fyn Tyrosine Kinase inhibitor for Alzheimer's disease (AD) therapy. The compound demonstrated stable binding within the Fyn kinase active site, with comparative analysis against a reference compound (Staurosporine) and other natural products highlighting its unique binding characteristics and stability profile [1][2]. The study utilized high-throughput virtual screening and QSAR analysis to identify papaveroline's adherence to optimal ADMET parameters for this target.

Alzheimer's disease Computational chemistry Kinase inhibition

Synthetic Utility and Patent-Driven Differentiation: Papaveroline as a Progenitor for Prodrug Development

Papaveroline's tetrahydroxy structure makes it an ideal core for creating diverse ester prodrugs, a property not shared by its fully methylated analog, papaverine. This is evidenced by specific patent literature (DE2822186A1) which claims the tetra-nicotinic ester of papaveroline as a novel compound with distinct pharmacological activities [1][2]. The process for manufacturing this ester involves the direct reaction of nicotinyl chloride hydrochloride with papaveroline, demonstrating the compound's unique utility as a synthetic intermediate for generating novel chemical entities with potentially improved or altered therapeutic profiles.

Medicinal chemistry Prodrug design Patent analysis

Optimal Application Scenarios for Papaveroline (CAS 574-77-6) Based on Verified Differential Evidence


As a Specific Chemical Probe for PDE-Independent Smooth Muscle Relaxation

Papaveroline is the optimal choice for investigating non-PDE-mediated pathways of vascular or gastrointestinal smooth muscle relaxation. As established in Section 3, its mechanism is distinct from that of tetrahydropapaveroline, which exhibits potent relaxation with negligible PDE inhibition [1]. This allows for the design of experiments to elucidate alternative signaling cascades in smooth muscle physiology, where papaveroline serves as a comparator to control for PDE-dependent effects.

As a Tool Compound for Inducing Apoptosis in Neuronal Cell Models

Researchers studying the molecular mechanisms of neurodegeneration should select papaveroline to specifically investigate apoptotic pathways. As detailed in Section 3, papaveroline induces apoptosis without significant ATP depletion, providing a clean model system for this form of programmed cell death, free from the necrotic effects associated with its reduced analog, tetrahydropapaveroline [2]. This differentiation is critical for assays focused on caspase activation and mitochondrial integrity.

As a Lead Scaffold for Structure-Based Drug Design Targeting Fyn Kinase

Medicinal chemistry teams focused on developing novel therapeutics for Alzheimer's disease should procure papaveroline for use as a validated starting point for Fyn Tyrosine Kinase inhibitor design. As detailed in Section 3, in silico studies confirm its stable binding within the Fyn kinase active site [3][4]. Papaveroline's well-defined core structure allows for rational modification to optimize potency, selectivity, and pharmacokinetic properties for this high-value neurodegenerative target.

As a Key Intermediate for the Synthesis of Patented Ester Prodrugs

Papaveroline is the essential starting material for synthesizing a class of patented tetra-ester derivatives, including the tetra-nicotinic ester [5][6]. This application leverages its unique tetrahydroxy functionality for creating novel chemical entities with potentially enhanced bioavailability or tissue-specific targeting. This is a specific procurement justification for groups engaged in proprietary drug discovery and development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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